Yttrium bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Yttrium bromide is an inorganic compound with the chemical formula YBr₃. It is a white solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

From Yttrium Oxide and Ammonium Bromide: Anhydrous this compound can be synthesized by reacting yttrium oxide (Y₂O₃) with ammonium bromide (NH₄Br).

From Yttrium Carbide and Bromine: Another method involves reacting yttrium carbide (YC₂) with elemental bromine (Br₂).

Industrial Production Methods:

Reduction by Yttrium Metal: this compound can be reduced by yttrium metal to form lower bromides such as YBr or Y₂Br₃.

Reaction with Osmium: It can also react with osmium to produce compounds like Y₄Br₄Os.

Types of Reactions:

Reduction: this compound can be reduced by yttrium metal to form lower bromides.

Substitution: It can undergo substitution reactions with other halides to form various yttrium halides.

Common Reagents and Conditions:

Reduction: Yttrium metal is commonly used as a reducing agent.

Substitution: Halide reagents such as chlorine, fluorine, and iodine can be used under controlled conditions.

Major Products:

科学研究应用

Applications in Electronics and Optics

Phosphors and Luminescent Materials:

Yttrium bromide is utilized in the production of phosphors, which are critical for display technologies such as cathode ray tubes (CRTs) and LED lighting. The compound can be doped with other elements to enhance its luminescent properties, making it valuable in the development of efficient lighting solutions.

Semiconductors:

In semiconductor manufacturing, this compound serves as a precursor material for yttrium-containing compounds used in thin films and coatings. Its properties facilitate the growth of high-quality semiconductor layers essential for electronic devices .

Medical Applications

Radiopharmaceuticals:

Yttrium isotopes, particularly 90Y, are employed in targeted radiotherapy for cancer treatment. This compound can be used to synthesize radiopharmaceuticals that deliver localized radiation to tumor cells while minimizing damage to surrounding healthy tissues. This application leverages the coordination chemistry of yttrium to form stable complexes with various ligands .

Imaging Agents:

this compound is also explored as a potential agent for positron emission tomography (PET) imaging. The ability to form stable complexes with different ligands allows for the development of tracers that can visualize biological processes in vivo .

Materials Science Applications

Catalysts:

In catalysis, this compound acts as a catalyst or catalyst precursor in various chemical reactions, including polymerization processes and organic synthesis. Its role as a Lewis acid enhances reaction rates and selectivity .

Ceramics:

The compound is utilized in the fabrication of advanced ceramics, where it contributes to improved mechanical properties and thermal stability. This compound's incorporation into ceramic matrices can enhance their performance in high-temperature applications .

Case Study 1: Luminescent Properties

A study demonstrated that doping this compound with europium ions significantly enhanced its luminescence efficiency, making it suitable for use in LED technology. The research highlighted the potential for developing energy-efficient lighting solutions using modified this compound phosphors.

Case Study 2: Radiopharmaceutical Development

Research focused on synthesizing yttrium-based radiopharmaceuticals showcased the effectiveness of this compound in forming stable complexes with DOTA ligands. These complexes showed promising results in preclinical trials for targeted cancer therapy, emphasizing the compound's importance in medical applications .

作用机制

The mechanism by which yttrium bromide exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways involved in catalytic processes, imaging, and therapeutic applications .

相似化合物的比较

- Yttrium Fluoride (YF₃)

- Yttrium Chloride (YCl₃)

- Yttrium Iodide (YI₃)

Comparison:

- Solubility: Yttrium bromide is soluble in water, similar to yttrium chloride and yttrium iodide, but unlike yttrium fluoride, which is insoluble .

- Applications: While all these compounds are used in various industrial and research applications, this compound is particularly noted for its use in catalytic processes and as a precursor for other yttrium compounds .

This compound stands out due to its unique reactivity and versatility in forming various yttrium-based materials, making it a valuable compound in both scientific research and industrial applications.

生物活性

Yttrium bromide (YBr₃) is a rare earth compound that has garnered attention for its potential biological activity, particularly in the fields of medicine and biochemistry. This article explores the biological interactions, mechanisms, and implications of this compound, supported by various research findings and case studies.

This compound is an inorganic compound formed from yttrium and bromine. It typically appears as a white crystalline solid and is soluble in water. The synthesis of this compound can be achieved through several methods, including:

- Direct Reaction : Reacting yttrium oxide with hydrobromic acid.

- Solvothermal Methods : Using solvents under high temperature and pressure to facilitate the reaction.

Interaction with Biomolecules

Recent studies have demonstrated that yttrium complexes, including this compound, exhibit significant interactions with biomolecules such as DNA and proteins. For instance, a study highlighted that a yttrium complex showed high binding affinity to bovine serum albumin (BSA) and DNA, indicating potential therapeutic applications.

- Binding Constants : The binding constant of the yttrium complex with DNA was reported as 1.61×105M−1 using UV-vis spectroscopy and 3.39×105M−1 via fluorescence spectroscopy .

- Mechanism of Interaction : The interaction primarily occurs through hydrogen bonding and van der Waals forces, suggesting that yttrium complexes can influence biological processes at the molecular level.

Anticancer Activity

The anticancer properties of yttrium compounds have been investigated extensively. The cytotoxic effects of yttrium complexes were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- IC₅₀ Values : The IC₅₀ values obtained from MTT assays indicated that these complexes possess notable anticancer activity . This suggests that yttrium compounds could be developed as potential chemotherapeutic agents.

Nanoparticle Applications

Yttrium nanoparticles (YNPs) synthesized from this compound have shown promising antibacterial properties. A study focused on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains demonstrated effective antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 |

| Escherichia coli | 40 | 80 |

These findings underscore the potential use of yttrium nanoparticles in medical applications, particularly in combating antibiotic-resistant bacteria .

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is crucial to consider its toxicological profile. Research indicates that exposure to yttrium compounds can lead to various health effects depending on dosage and exposure routes.

属性

CAS 编号 |

13469-98-2 |

|---|---|

分子式 |

Br3Y |

分子量 |

328.62 g/mol |

IUPAC 名称 |

yttrium(3+);tribromide |

InChI |

InChI=1S/3BrH.Y/h3*1H;/q;;;+3/p-3 |

InChI 键 |

FSDCGXUNLWDJNL-UHFFFAOYSA-K |

SMILES |

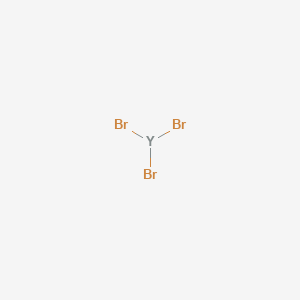

Br[Y](Br)Br |

规范 SMILES |

[Br-].[Br-].[Br-].[Y+3] |

Key on ui other cas no. |

13469-98-2 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。